(R)-3-(2-Methoxyethoxy)pyrrolidine
Overview
Description
“®-3-(2-Methoxyethoxy)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “®-3-(2-Methoxyethoxy)pyrrolidine” would consist of a pyrrolidine ring with a 2-methoxyethoxy group attached to one of the carbon atoms. The “®” indicates the configuration of the chiral center .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-(2-Methoxyethoxy)pyrrolidine” would depend on its specific structure. Pyrrolidines are generally polar and can participate in hydrogen bonding, which can affect their physical properties .Scientific Research Applications
Synthesis and Structural Studies
(R)-3-(2-Methoxyethoxy)pyrrolidine derivatives are frequently utilized in synthesis and structural studies. For instance, the synthesis of spiro-indole-pyrrolidine derivatives has been explored due to their biological significance and pharmacological relevance. These compounds, including derivatives of spirooxindole ring systems, have applications as antimicrobial, antitumor agents, and inhibitors of human NKI receptors. Such compounds are also found in various alkaloids like horsifiline and spirotryprostatin. Detailed crystal structures of these derivatives have also been investigated, highlighting the significance of intermolecular hydrogen bonds in stabilizing these structures (Sundar et al., 2011).
Catalytic Applications
Pyrrolidine derivatives have been utilized in catalytic processes as well. For instance, 2-(2-trimethoxysilylethyl)pyridine, related to pyrrolidine compounds, was employed in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group. These complexes demonstrated efficiency as catalysts in the hydrosilylation of octene by triethoxysilane, showcasing the potential of pyrrolidine derivatives in catalytic applications (Capka et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(2-methoxyethoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVEPJVGGMMLK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672094 | |
Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942618-26-0 | |
Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942618-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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